molecular formula C5H11Cl2N B11821666 (Z)-4-Chloro-2-methylbut-3-en-2-amine hydrochloride

(Z)-4-Chloro-2-methylbut-3-en-2-amine hydrochloride

Cat. No.: B11821666
M. Wt: 156.05 g/mol
InChI Key: AIPKASRLTODGIP-LNKPDPKZSA-N
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Description

(Z)-4-Chloro-2-methylbut-3-en-2-amine hydrochloride is an organic compound with a unique structure that includes a chlorine atom, a methyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-Chloro-2-methylbut-3-en-2-amine hydrochloride typically involves the reaction of 4-chloro-2-methylbut-3-en-2-amine with hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

(Z)-4-Chloro-2-methylbut-3-en-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a corresponding ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can result in various derivatives depending on the substituent introduced .

Scientific Research Applications

(Z)-4-Chloro-2-methylbut-3-en-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-4-Chloro-2-methylbut-3-en-2-amine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-4-Chloro-2-methylbut-3-en-2-amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H11Cl2N

Molecular Weight

156.05 g/mol

IUPAC Name

(Z)-4-chloro-2-methylbut-3-en-2-amine;hydrochloride

InChI

InChI=1S/C5H10ClN.ClH/c1-5(2,7)3-4-6;/h3-4H,7H2,1-2H3;1H/b4-3-;

InChI Key

AIPKASRLTODGIP-LNKPDPKZSA-N

Isomeric SMILES

CC(C)(/C=C\Cl)N.Cl

Canonical SMILES

CC(C)(C=CCl)N.Cl

Origin of Product

United States

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